Prometon
Overview
Description
Prometon is a non-selective herbicide primarily used for controlling annual and perennial broad-leaved weeds, brush, and grasses. It is highly soluble in water and volatile, making it highly mobile with a significant potential to leach into groundwater. This compound is known for its persistence in both soil and aquatic systems, and it has a relatively low mammalian toxicity .
Mechanism of Action
Target of Action
Prometon is a triazine herbicide . Its primary target is the photosystem II in plants . Photosystem II is a key component of the photosynthetic process, which is responsible for the conversion of light energy into chemical energy during photosynthesis .
Mode of Action
This compound acts as a photosynthesis inhibitor . It disrupts the process of carbon dioxide fixation and the production of intermediary energy components . Specifically, this compound affects photosystem II by competing with plastoquinone and modifying electron transport processes . This interaction inhibits the photosynthetic process, thereby preventing the growth of weeds .
Biochemical Pathways
The primary biochemical pathway affected by this compound is photosynthesis, particularly the electron transport chain in photosystem II . By inhibiting this process, this compound disrupts the plant’s ability to produce the energy it needs to grow. The downstream effects of this include stunted growth and eventually, plant death .
Result of Action
The molecular and cellular effects of this compound’s action primarily involve the disruption of photosynthesis . On a cellular level, this disrupts the plant’s energy production, leading to growth inhibition and eventually plant death . On a molecular level, this compound interferes with the normal functioning of photosystem II, a key component of the photosynthetic process .
Action Environment
This compound is highly soluble in water, volatile, and based on its chemical properties, it is highly mobile and has a high potential to leach to groundwater . It can be highly persistent in both soil and aquatic systems . It is used for total vegetation control on industrial sites, on non-crop areas on farms, and under asphalt . The environmental factors such as soil type, rainfall, and temperature can influence the action, efficacy, and stability of this compound .
Biochemical Analysis
Biochemical Properties
Prometon is a photosynthesis inhibitor, disrupting carbon dioxide fixation and production of the intermediary energy components . It affects photosystem II, competing with plastoquinone and modifying electron transport processes .
Cellular Effects
The oral Reference Dose (RfD) of this compound is based on the assumption that thresholds exist for certain toxic effects such as cellular necrosis . It is expressed in units of mg/kg-day .
Molecular Mechanism
This compound’s molecular mechanism of action is primarily through the inhibition of photosynthesis. It disrupts carbon dioxide fixation and the production of intermediary energy components by affecting photosystem II .
Temporal Effects in Laboratory Settings
This compound is known to be highly persistent in both soil and aquatic systems
Metabolic Pathways
Given its role as a photosynthesis inhibitor, it likely interacts with pathways involved in photosynthesis and energy production .
Transport and Distribution
This compound is highly soluble in water and volatile, suggesting that it can be easily transported and distributed within cells and tissues
Subcellular Localization
Given its role as a photosynthesis inhibitor, it is likely that it localizes to chloroplasts in plant cells where photosynthesis occurs
Preparation Methods
Prometon is synthesized through a series of chemical reactions involving triazine derivatives. The synthetic route typically involves the reaction of cyanuric chloride with isopropylamine to form a triazine intermediate. This intermediate is then reacted with methoxyamine to produce this compound. The reaction conditions usually involve controlled temperatures and the use of solvents like methanol .
Industrial production of this compound involves large-scale synthesis using similar chemical routes but optimized for higher yields and purity. The process includes rigorous quality control measures to ensure the consistency and safety of the final product .
Chemical Reactions Analysis
Prometon undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions, leading to the formation of various oxidation products.
Reduction: It can also undergo reduction reactions, although these are less common.
Substitution: this compound can participate in substitution reactions, where one of its functional groups is replaced by another group.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
Prometon has several scientific research applications:
Chemistry: It is used as a reference compound in analytical chemistry for the development of new detection methods.
Biology: this compound is studied for its effects on various biological systems, including its impact on plant physiology and microbial activity.
Medicine: While not directly used in medicine, this compound’s mechanism of action provides insights into the development of new herbicides and pesticides.
Industry: This compound is widely used in industrial settings for vegetation control, particularly in non-cropping areas like paths, around buildings, and utility sites
Comparison with Similar Compounds
Prometon belongs to the triazine class of herbicides, which includes similar compounds like:
- Atrazine
- Simazine
- Prometryne
Compared to these compounds, this compound is unique due to its higher solubility in water and greater volatility, which contribute to its high mobility and potential for leaching into groundwater. Additionally, this compound’s persistence in the environment makes it a more effective long-term herbicide .
This compound’s unique properties make it a valuable tool in vegetation management, but they also necessitate careful handling and application to minimize environmental impact.
Properties
IUPAC Name |
6-methoxy-2-N,4-N-di(propan-2-yl)-1,3,5-triazine-2,4-diamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19N5O/c1-6(2)11-8-13-9(12-7(3)4)15-10(14-8)16-5/h6-7H,1-5H3,(H2,11,12,13,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ISEUFVQQFVOBCY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC1=NC(=NC(=N1)OC)NC(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19N5O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6022341 | |
Record name | Prometon | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6022341 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Colorless or white solid; [HSDB] | |
Record name | Prometon | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
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Solubility |
READILY SOL IN CHLOROFORM, 150 g/L octan-1-ol, In benzene >250, methanol, acetone >500, dichloromethane 350, toluene 250 (all in g/L, 20 °C)., Organic solvents g/100 mL at 20 °C: n-hexane 1.2, methanol 60, cycylohexane 4.9, n-octanol 26, For more Solubility (Complete) data for PROMETON (6 total), please visit the HSDB record page. | |
Record name | PROMETON | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1519 | |
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Density |
1.088 at 20 °C (units not specified) | |
Record name | PROMETON | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1519 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Vapor Pressure |
0.0000023 [mmHg], 2.3X10-6 mm Hg at 20 °C | |
Record name | Prometon | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/6851 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
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Mechanism of Action |
In analyzing whether the triazines share a common mechanism of toxicity, /the EPA Office of Pesticide Programs/ OPP first examined the pesticides, atrazine, simazine, and cyanazine for inclusion in the initial common mechanism group. ... Toxicologically, the pesticides are positive for mammary gland tumors in female Sprague-Dawley (SD) rats, and atrazine and simazine have data suggesting that they interfere with the pituitary luteinizing hormone (LH) pre-ovulatory surge. OPP then examined whether any other 1,3,5-triazines or other pesticides or metabolites containing s-triazine rings shared these characteristics. A subset of eight pesticides containing the triazine moiety -- atrazine, simazine, propazine, cyanazine, terbutylazine, terbumeton, terbutryn, tribenuron methyl (Express) -- from this larger group were found to cause the similar toxic effect of inducing mammary gland tumors in only female rats but not male rats or both sexes of mice. Several triazine-containing pesticides do not cause that carcinogenic profile -- ametryn, prometryn, prometon, metsulfuron methyl, trisulfuron, chlorsulfuron, and DPXM6316 (Harmony). It should be pointed out that there is no known common mechanism of toxicity to group ametryn, prometryn, prometon, metsulfuron methyl, trisulfuron, chlorsulfuron, or DPX-M6316 (Harmony) with the other eight pesticides., Simazine, as well as other triazines, appears to act on metabolism of plant hormones, particularly plant growth regulation hormones. This conclusion results from studies in which triazines (including simazine), when applied at low rates, resulted in more vigorous and healthy plants than controls, yet at higher rates of application, resulted in growth inhibition. /Simazine & other triazines/, Since chlorosis is the first sign of the effect of triazines on plants, interference with carbon dioxide assimilation & sugar formation can be expected. Studies showing that Hill reaction is inhibited confirmed this. /Triazines/, ... Their chief mode of action appears to involve carbohydrate metabolism. The chlorinated s-triazines inhibit starch accumulation by blocking the production of sugars. Similar behavior has been shown for the methoxy & methylthio-s-triazines. It has been reported that the s-triazines affect the tricarboxylic acid cycle with activation of phospho-phenyl pyruvate-carboxylase causing the disappearance of sucrose & glyceric acid with the formation of aspartic & malic acids. /s-Triazines/ | |
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Impurities |
SAMPLES OF 2-METHOXY-4,6-BIS(ISOPROPYLAMINO)-1,3,5-TRIAZINE WERE SCREENED FOR VOLATILE NITROSAMINE CONTAMINATION & NO NITROSAMINE WAS DETECTED OVER 1 PPM. | |
Record name | PROMETON | |
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Color/Form |
Colorless powder, White, crystalline, Crystalline solid | |
CAS No. |
1610-18-0 | |
Record name | Prometon | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1610-18-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | prometon | |
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Record name | 1,3,5-Triazine-2,4-diamine, 6-methoxy-N2,N4-bis(1-methylethyl)- | |
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Record name | Prometon | |
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Record name | Prometon | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.044 | |
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Record name | PROMETON | |
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Record name | PROMETON | |
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URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1519 | |
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Melting Point |
91 to 92 °C | |
Record name | PROMETON | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1519 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary mode of action of prometon as a herbicide?
A1: this compound acts by inhibiting photosynthesis in susceptible plants. [] It binds to the plastoquinone binding site of photosystem II (PSII), disrupting the electron transport chain and ultimately halting the production of energy needed for plant growth. [, ]
Q2: Does this compound affect the structure of chloroplasts in resistant plants?
A2: While this compound does not directly cause resistance, studies on triazine-resistant weed biotypes, including those resistant to this compound, have revealed consistent chloroplast alterations. These include a larger proportion of grana lamellae and a lower proportion of starch and stroma lamellae compared to susceptible plants. []
Q3: Are these structural changes the cause of triazine resistance?
A3: Research suggests that the observed structural alterations in chloroplasts of triazine-resistant biotypes are likely secondary effects of impaired photosynthetic electron transport, rather than the primary cause of resistance. []
Q4: What is the molecular formula and weight of this compound?
A4: The molecular formula of this compound is C10H19N5O, and its molecular weight is 225.29 g/mol.
Q5: Are there known mechanisms of resistance to this compound in weeds?
A5: While specific resistance mechanisms were not detailed in these papers, the development of resistance to triazine herbicides, including this compound, is a well-documented phenomenon. [] Resistance commonly arises from mutations in the psbA gene, which encodes the D1 protein of PSII, the target site of triazine herbicides.
Q6: What are the potential long-term effects of this compound exposure?
A6: The provided research primarily focuses on this compound's short-term effects. Long-term effects were not extensively investigated in these studies.
Q7: What analytical methods are commonly used to detect and quantify this compound in environmental samples?
A7: Several analytical techniques are employed for the detection and quantification of this compound in water samples, including:
- Gas Chromatography coupled with various detectors: This is a widely used technique for analyzing this compound. Detectors like Flame Ionization Detector (GC-FID), Nitrogen Phosphorus Detector (GC-NPD) [], and Mass Spectrometry (GC-MS) [, , ] provide high sensitivity and selectivity for this compound analysis.
- High-Performance Liquid Chromatography (HPLC): Often coupled with UV detection (HPLC-UV), this method provides effective separation and quantification of this compound in water samples. [, , , , ]
- Micellar Electrokinetic Chromatography (MEKC): This technique offers high separation efficiency and can be coupled with online preconcentration methods like Dispersive Liquid-Liquid Microextraction (DLLME) to enhance sensitivity for this compound analysis. []
- Enzyme-Linked Immunosorbent Assay (ELISA): This method utilizes antibodies to detect and quantify this compound, offering high sensitivity and potential for rapid on-site analysis. [, ]
Q8: What factors can influence the efficiency of this compound extraction from water samples?
A8: Various factors can affect the recovery of this compound during the extraction process, including:
- Type of sorbent: Different sorbents used in Solid Phase Extraction (SPE) exhibit varying affinities for this compound, influencing extraction efficiency. [, , ]
- Sample pH and ionic strength: These parameters can affect the chemical properties of both the analyte and the sorbent, impacting the adsorption and desorption processes during extraction. []
- Sample volume and flow rate: Optimizing these factors is crucial to ensure sufficient interaction between the analyte and the sorbent for efficient extraction. []
- Matrix effects: Interfering compounds present in the water matrix can influence the extraction efficiency of this compound. [, ]
Q9: How persistent is this compound in the environment?
A10: this compound is considered a moderately persistent herbicide, with reported half-lives in soil ranging from several weeks to several months depending on environmental conditions. [, ] Its persistence can lead to its detection in surface water and groundwater. [, , , , , , ]
Q10: What factors influence the degradation of this compound in the environment?
A10: Several factors can affect the degradation rate of this compound:
- Microbial activity: Biodegradation by microorganisms plays a significant role in the breakdown of this compound in soil and water. []
- Soil properties: Soil characteristics like organic matter content, pH, and temperature influence microbial activity and sorption processes, affecting degradation rates. [, , , ]
- Water conditions: Factors such as water temperature, pH, and the presence of other dissolved organic matter can influence the persistence of this compound in aquatic environments. [, , ]
- Photodegradation: Exposure to sunlight can contribute to the breakdown of this compound in surface waters. [, ]
Q11: What are the primary degradation products of this compound?
A12: While complete mineralization is possible, common degradation products of this compound include deisopropylatrazine and deethylatrazine. [, , ] Cyanuric acid has also been identified as a final degradation product in photocatalytic degradation studies. []
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